
Diethyl 2-(2-Chloro-3-pyridyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(2-Chloro-3-pyridyl)malonate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications. It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a malonate ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-Chloro-3-pyridyl)malonate typically involves the alkylation of diethyl malonate with 2-chloro-3-pyridinecarboxaldehyde. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
化学反応の分析
Types of Reactions
Diethyl 2-(2-Chloro-3-pyridyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine alcohols.
科学的研究の応用
Diethyl 2-(2-Chloro-3-pyridyl)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
作用機序
The mechanism of action of Diethyl 2-(2-Chloro-3-pyridyl)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .
類似化合物との比較
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Ethyl acetoacetate
Uniqueness
Diethyl 2-(2-Chloro-3-pyridyl)malonate is unique due to the presence of the 2-chloro-3-pyridyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, differentiating it from other malonate derivatives .
特性
分子式 |
C12H14ClNO4 |
|---|---|
分子量 |
271.69 g/mol |
IUPAC名 |
diethyl 2-(2-chloropyridin-3-yl)propanedioate |
InChI |
InChI=1S/C12H14ClNO4/c1-3-17-11(15)9(12(16)18-4-2)8-6-5-7-14-10(8)13/h5-7,9H,3-4H2,1-2H3 |
InChIキー |
ZBQOWLJYCUGSIK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=C(N=CC=C1)Cl)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



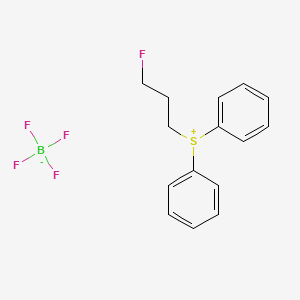
![5-(Methylthio)-2-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13683837.png)

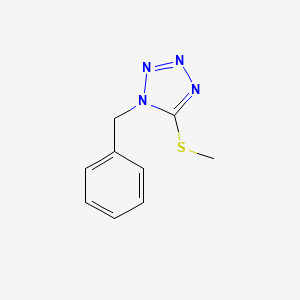
![Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether](/img/structure/B13683849.png)
![3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13683856.png)
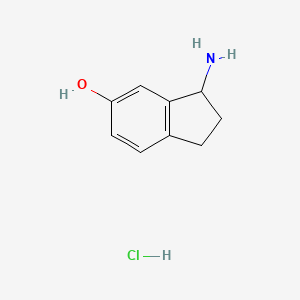
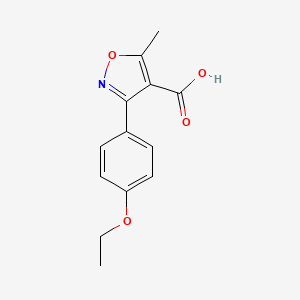
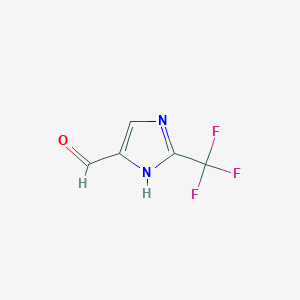
![Naphtho[1,2-b]furan-2,3-dione](/img/structure/B13683890.png)
![5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B13683895.png)

![3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683912.png)
